molecular formula C19H23IN2O5 B10974523 5-(3,4-diethoxy-5-iodobenzylidene)-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione

5-(3,4-diethoxy-5-iodobenzylidene)-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B10974523
M. Wt: 486.3 g/mol
InChI Key: TXFOZHUPUSTOCA-UHFFFAOYSA-N
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Description

5-(3,4-diethoxy-5-iodobenzylidene)-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes an iodinated benzylidene group and a pyrimidine trione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-diethoxy-5-iodobenzylidene)-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, starting with the preparation of the iodinated benzylidene precursor. This precursor is then reacted with a pyrimidine trione derivative under specific conditions to form the final compound. Common reagents used in these reactions include iodine, ethyl groups, and various solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-diethoxy-5-iodobenzylidene)-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the iodinated benzylidene group.

    Substitution: The iodine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogen exchange reactions often use reagents like sodium iodide or silver nitrate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

5-(3,4-diethoxy-5-iodobenzylidene)-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-diethoxy-5-chlorobenzylidene)-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione
  • 5-(3,4-diethoxy-5-bromobenzylidene)-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of 5-(3,4-diethoxy-5-iodobenzylidene)-1,3-diethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its iodinated benzylidene group, which imparts distinct chemical and biological properties compared to its chlorinated or brominated analogs. This iodine atom can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23IN2O5

Molecular Weight

486.3 g/mol

IUPAC Name

5-[(3,4-diethoxy-5-iodophenyl)methylidene]-1,3-diethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C19H23IN2O5/c1-5-21-17(23)13(18(24)22(6-2)19(21)25)9-12-10-14(20)16(27-8-4)15(11-12)26-7-3/h9-11H,5-8H2,1-4H3

InChI Key

TXFOZHUPUSTOCA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C(=C2)I)OCC)OCC)C(=O)N(C1=O)CC

Origin of Product

United States

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